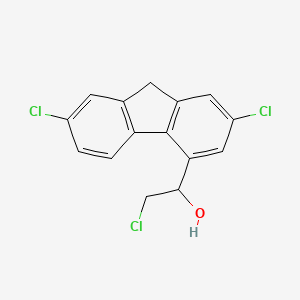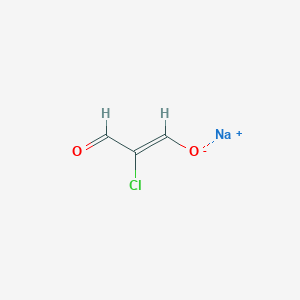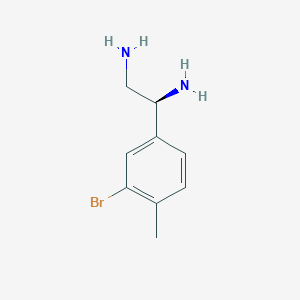![molecular formula C24H27ClN2O3 B13033964 Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)
Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring system
Vorbereitungsmethoden
The synthesis of Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can then be further modified through additional steps to produce the desired compound.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets and pathways.
Wirkmechanismus
The mechanism of action of Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate include other indole derivatives and pyrrole-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. Examples include:
Indole-3-Acetic Acid: A plant hormone with a similar indole structure.
Tert-Butyl 3,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate: Another pyrrole-based compound with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C24H27ClN2O3 |
|---|---|
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
tert-butyl (3aR,6aR)-2-benzyl-3a-(4-chlorophenyl)-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C24H27ClN2O3/c1-23(2,3)30-22(29)27-16-24(18-9-11-19(25)12-10-18)15-26(14-20(24)21(27)28)13-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-,24+/m1/s1 |
InChI-Schlüssel |
XXZPOPPRBWDUJY-YKSBVNFPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CN(C[C@@H]2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CN(CC2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13033892.png)


![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)
![1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033918.png)

![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13033929.png)

![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
